Product packaging for 2-(2,3-Dichlorophenyl)quinoline(Cat. No.:)

2-(2,3-Dichlorophenyl)quinoline

Cat. No.: B11849345
M. Wt: 274.1 g/mol
InChI Key: FMNHKVIFONHWFE-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and chemical biology research. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This particular compound features a 2,3-dichlorophenyl substituent, a modification often explored to enhance binding affinity and selectivity towards biological targets. While specific studies on this exact molecule are not fully established in the public domain, its structure aligns with compounds investigated for potential anticancer and anti-infective properties. Related quinoline-thiosemicarbazone hybrids have demonstrated promising in vitro anticancer activities, with mechanisms that may involve the mobilization of cellular iron, leading to antiproliferative effects . Furthermore, the core quinoline structure is a well-known pharmacophore in antimalarial research, where such compounds are theorized to act by inhibiting the detoxification of heme in Plasmodium parasites, leading to a toxic buildup and parasite death . Researchers value this compound as a key intermediate for synthesizing more complex molecules or as a candidate for high-throughput screening against novel biological targets. Its mechanism of action is likely highly dependent on the specific research context but may involve interactions with enzymes, DNA, or metal ions . This product is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9Cl2N B11849345 2-(2,3-Dichlorophenyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)quinoline

InChI

InChI=1S/C15H9Cl2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H

InChI Key

FMNHKVIFONHWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Computational Chemistry and Theoretical Analysis of 2 2,3 Dichlorophenyl Quinoline

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of many-body systems like 2-(2,3-Dichlorophenyl)quinoline. rsc.orgnih.gov This theoretical approach is effective for determining the kinetic and thermodynamic stability of a compound, performing structural calculations, and gaining insights into molecular interactions and electronic properties. rsc.orgnih.gov All theoretical calculations are typically performed using software packages like Gaussian, with visualization of the results facilitated by programs such as GaussView. rsc.orgnih.gov

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process is commonly carried out using DFT methods, with the B3LYP functional and a basis set such as 6-31+G(d,p) or 6-311++G(d,p), to find the most stable conformation of the molecule, corresponding to a local minimum on the potential energy surface. nih.govnih.govresearchgate.net

For similar 2-phenylquinoline (B181262) structures, the quinoline (B57606) ring system is typically found to be nearly planar. mdpi.com The dichlorophenyl ring is expected to be twisted with respect to the quinoline plane. In related structures, such as phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings has been observed to be around 55-56°. mdpi.com For this compound, this dihedral angle is a critical parameter, influencing the degree of π-conjugation between the two aromatic systems. The presence of two chlorine atoms on the phenyl ring may induce steric hindrance and electronic effects that influence this angle. Bond lengths and angles are also determined, with values for the quinoline moiety expected to be in agreement with those reported for similar derivatives. arabjchem.org

Table 1: Predicted Structural Parameters for this compound

ParameterPredicted ValueComment
Dihedral Angle (Quinoline-Phenyl)~50-70°Influenced by steric hindrance from chlorine atoms.
C-Cl Bond Length~1.74 ÅTypical for chlorinated aromatic rings.
C-N Bond Lengths (Quinoline)~1.32-1.36 ÅConsistent with sp² hybridized C-N bonds in a heterocyclic ring. arabjchem.org
Planarity of Quinoline RingNearly PlanarA characteristic feature of the quinoline scaffold. mdpi.com

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical stability and reactivity of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

In substituted quinolines, the distribution of these orbitals is highly dependent on the nature and position of the substituents. nih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring, while the LUMO may be distributed over the dichlorophenyl ring, which is rendered electron-deficient by the electronegative chlorine atoms. nih.gov This distribution facilitates intramolecular charge transfer (ICT) from the quinoline moiety to the dichlorophenyl moiety upon electronic excitation. arabjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. rsc.org A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. rsc.org For similar quinoline derivatives, HOMO-LUMO gaps are typically in the range of 3.3 to 4.8 eV. rsc.orgarabjchem.org

From the energies of the HOMO and LUMO, various quantum chemical descriptors of reactivity can be calculated, providing a deeper understanding of the molecule's chemical behavior. arabjchem.orgresearchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.govarabjchem.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2 = -χ

Global Hardness (η): η = (I - A) / 2

Global Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Predicted Quantum Chemical Descriptors for this compound

ParameterFormulaPredicted Value Range
EHOMO--6.5 to -7.5 eV
ELUMO--1.8 to -2.5 eV
Energy Gap (ΔE)ELUMO - EHOMO4.0 to 5.0 eV arabjchem.org
Ionization Potential (I)-EHOMO6.5 to 7.5 eV
Electron Affinity (A)-ELUMO1.8 to 2.5 eV
Global Hardness (η)(I - A) / 22.0 to 2.5 eV arabjchem.org
Electronegativity (χ)(I + A) / 24.15 to 5.0 eV
Electrophilicity Index (ω)μ² / (2η)3.4 to 5.0 eV arabjchem.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays the charge distribution of a molecule, with different colors representing different potential values.

For this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the electronegative nitrogen atom of the quinoline ring, indicating its susceptibility to electrophilic attack. arabjchem.org The regions around the hydrogen atoms would exhibit positive potential (colored blue), marking them as sites for potential nucleophilic attack. The chlorine atoms will also create regions of negative potential, while the aromatic rings will show intermediate potential values. This analysis is crucial for understanding intermolecular interactions and the molecule's binding properties. researchgate.net

Natural Bond Orbital (NBO) analysis provides detailed insights into charge transfer, hyperconjugative interactions, and intramolecular bonding. nih.govresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these delocalization effects. nih.gov

In this compound, significant interactions are expected between the lone pair (LP) orbitals of the nitrogen and chlorine atoms and the antibonding (σ* and π) orbitals of the aromatic rings. For instance, the interaction LP(N) → π(C-C) within the quinoline ring contributes to the aromatic stability. The analysis can also reveal intramolecular hydrogen bonds if any are present, although they are not expected to be prominent in this specific structure. The stabilization energies (E(2)) calculated from NBO analysis indicate the strength of these interactions, with higher values signifying more intense charge delocalization. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules by calculating the energies of electronic excited states. nih.govmdpi.comrsc.org This method is often used in conjunction with a solvent model, like the Polarizable Continuum Model (PCM), to simulate the spectroscopic properties in different media. researchgate.net

For this compound, TD-DFT calculations would predict the main absorption bands in the UV-Vis spectrum. These transitions typically correspond to π → π* and n → π* electronic excitations. nih.gov The analysis of the orbitals involved in these transitions, often aided by Natural Transition Orbital (NTO) analysis, can confirm the intramolecular charge transfer (ICT) character, likely from the quinoline (donor) to the dichlorophenyl (acceptor) moiety. mdpi.com Comparing the theoretically simulated spectrum with experimental data allows for the validation of the computational methodology and a detailed assignment of the observed spectral features. researchgate.netresearchgate.net

Simulation of Electronic Absorption Spectra (UV-Vis)

The electronic absorption properties of quinoline derivatives are a key area of investigation, often explored through Time-Dependent Density Functional Theory (TD-DFT). This computational approach allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For molecules like this compound, the spectra are typically dominated by π→π* and n→π* transitions.

Theoretical simulations for related quinoline-based materials are often performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set, such as 6-311G++(d,p), in the gaseous phase and in different solvents. researchgate.net The simulations provide data on the maximum absorption wavelengths (λ_max), oscillator strengths (f), and the nature of the molecular orbitals involved in the main electronic transitions. For instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is often the most significant, dictating the primary absorption band. researchgate.net While transitions with n–π* character are possible, they are often much weaker and may be obscured by the more intense π→π* bands. mdpi.com The comparison between simulated and experimental spectra, when available, helps validate the chosen computational method. researchgate.net

Table 1: Illustrative Simulated UV-Vis Data for this compound This table is a hypothetical representation based on typical findings for similar compounds.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.25HOMO → LUMO (π→π)
S₀ → S₂2900.18HOMO-1 → LUMO (π→π)
S₀ → S₃2750.05HOMO → LUMO+1 (π→π)
S₀ → S₄3400.01n→π

Prediction of Vibrational Frequencies and IR Spectral Correlation

Computational chemistry provides powerful tools for predicting the vibrational frequencies of molecules, which can be directly correlated with experimental infrared (IR) and Raman spectra. Density Functional Theory (DFT) calculations are commonly employed to perform geometry optimization and frequency analysis for molecules like this compound. These calculations can predict the fundamental vibrational modes, their frequencies, and their IR intensities.

The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which yields a Hessian matrix. Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes. For a comprehensive analysis, a normal coordinate analysis using a modified Urey-Bradley Force Field can be performed to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, C=C stretching, and C-Cl bending. researchgate.net The theoretical spectra generated from these calculations can be compared with experimental FTIR and FT-Raman spectra, with scaling factors often applied to the computed frequencies to account for anharmonicity and limitations of the theoretical model. researchgate.netresearchgate.net The correlation between theoretical and experimental data, known as the frequency-frequency correlation function (FFCF), provides deep insights into molecular dynamics. nih.gov

Table 2: Representative Predicted Vibrational Frequencies for this compound This table is a hypothetical representation based on characteristic frequencies for the functional groups.

Frequency (cm⁻¹) (Scaled)AssignmentVibrational Mode
3050-3100Aromatic C-HStretching
1600-1620Quinoline C=C/C=NStretching
1450-1550Phenyl C=CStretching
1000-1100C-ClStretching
750-850C-HOut-of-plane bending

Solvent Effects on Electronic and Spectroscopic Properties using Continuum Models

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate these solvent effects. rsc.org In this approach, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This allows for the calculation of solute-solvent interactions without explicitly modeling individual solvent molecules, making it computationally efficient. rsc.org

These models can predict changes in absorption and emission spectra, such as solvatochromic shifts (red or blue shifts in λ_max) with varying solvent polarity. eurjchem.com For instance, an increase in solvent polarity might stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift). Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) can occur. eurjchem.com By performing calculations in different simulated solvents (e.g., Toluene, Dioxane, DMSO), a theoretical relationship between the spectral properties and solvent parameters like dielectric constant can be established. ymerdigital.com For a more detailed analysis, mixed models that include a few explicit solvent molecules along with the continuum model can be used to account for specific interactions like hydrogen bonding. rsc.org

Advanced Computational Methodologies

Beyond standard spectral simulations, advanced computational methods can elucidate more complex properties of this compound.

Non-Linear Optical (NLO) Properties

Organic molecules with π-conjugated systems, often featuring electron donor (D) and acceptor (A) groups, are of great interest for their non-linear optical (NLO) properties. nih.govripublication.com These properties are crucial for applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT, are used to calculate key NLO parameters, including the electric dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. ripublication.comjournaleras.com

Table 3: Illustrative Calculated NLO Properties of this compound This table is a hypothetical representation of NLO parameters.

ParameterDescriptionTypical Calculated Value (a.u.)
μ Dipole Moment~3-5 D
<α> Mean Polarizability~15-20 x 10⁻²⁴ esu
β_tot First Hyperpolarizability~300-400 x 10⁻³² esu
<γ> Second HyperpolarizabilityVaries

Topological Electron Density Analysis (QTAIM, NCI)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the chemical bonding and non-covalent interactions within a molecule based on the topology of its electron density (ρ(r)). researchgate.net This analysis identifies critical points (CPs) in the electron density, such as bond critical points (BCPs) between atoms, which characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic). uni-muenchen.de

For this compound, QTAIM can be used to analyze the C-C, C-N, and C-Cl bonds, as well as weaker intramolecular interactions, such as potential hydrogen bonds or steric clashes involving the chlorine atoms and the quinoline ring. ornl.gov Parameters calculated at the BCPs, like the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide quantitative measures of bond strength and type. researchgate.net

Non-Covalent Interaction (NCI) analysis is a complementary visualization technique that helps to identify and characterize weak interactions in real space. It is based on the electron density and its reduced density gradient (RDG). NCI plots generate surfaces that highlight attractive (e.g., hydrogen bonding) and repulsive (e.g., steric hindrance) interactions, which are crucial for understanding the molecule's conformation and packing in a crystal. researchgate.net

Reaction Engineering and Process Optimization for 2 2,3 Dichlorophenyl Quinoline Production

Optimization of Synthesis Reaction Parameters (Temperature, Pressure, Solvent, Catalyst Load, Stoichiometry)

The synthesis of 2-substituted quinolines can be achieved through several established methods, with the Friedländer synthesis and the Doebner-von Miller reaction being prominent examples. wikipedia.orgnih.govwikipedia.org The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, while the Doebner-von Miller reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline (B41778). wikipedia.orgwikipedia.org For the synthesis of 2-(2,3-dichlorophenyl)quinoline, a likely pathway would involve the reaction of 2-amino-benzaldehyde or a related derivative with 1-(2,3-dichlorophenyl)ethan-1-one or a similar carbonyl compound.

The optimization of reaction parameters is a crucial step in maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters to consider include:

Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. Higher temperatures generally accelerate the reaction but can also lead to undesired side reactions and decomposition of reactants or products. The optimal temperature is a trade-off between reaction speed and selectivity. For many quinoline (B57606) syntheses, temperatures can range from ambient to elevated temperatures, often in the range of 60-150°C. slideshare.netjocpr.com

Pressure: While many quinoline syntheses are conducted at atmospheric pressure, in some cases, elevated pressure might be employed, especially when dealing with volatile reactants or when trying to influence the reaction equilibrium. However, for most common synthetic routes to quinolines, pressure is not a primary optimization parameter.

Solvent: The choice of solvent is critical as it can affect the solubility of reactants, the reaction rate, and the product isolation process. Solvents commonly used in quinoline synthesis include alcohols (e.g., ethanol), acetic acid, toluene, and N,N-dimethylformamide (DMF). slideshare.netgoogle.comrsc.org In recent years, there has been a push towards greener and more sustainable solvent choices, including water and solvent-free conditions, often in conjunction with microwave irradiation. jocpr.comnih.gov

Catalyst Load: Many quinoline syntheses are catalyzed by acids or bases. Common catalysts include Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), and Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate. wikipedia.orgwikipedia.orgslideshare.net The catalyst load needs to be carefully optimized; a sufficient amount is required to achieve a desirable reaction rate, but an excess can lead to unwanted side reactions and increase purification costs. Nanocatalysts are also gaining attention due to their high activity and reusability. acs.org

Stoichiometry: The molar ratio of the reactants can significantly impact the reaction outcome. Optimizing the stoichiometry helps to ensure the complete conversion of the limiting reactant and can minimize the formation of byproducts arising from side reactions of unreacted starting materials.

The following table summarizes typical reaction parameters for common quinoline synthesis methods that could be adapted for the production of this compound.

ParameterFriedländer SynthesisDoebner-von Miller ReactionCombes Synthesis
Reactants 2-aminoaryl aldehyde/ketone + α-methylene carbonyl compoundAniline + α,β-unsaturated carbonyl compoundAniline + β-diketone
Typical Temperature Ambient to 150°C100–150°C slideshare.netReflux
Typical Solvents Ethanol, Methanol, DMF, Toluene, Water, Solvent-free google.comnih.govtandfonline.comAcetic acid, Ethanol slideshare.netSulfuric acid, Polyphosphoric acid iipseries.org
Common Catalysts Trifluoroacetic acid, p-TsOH, Iodine, Lewis acids (e.g., CuBTC, FeCl₃·6H₂O) wikipedia.orgrsc.orgLewis acids (e.g., SnCl₄), Brønsted acids (e.g., HCl, p-TsOH), Iodine wikipedia.orgslideshare.netSulfuric acid, Polyphosphoric ester wikipedia.org
Stoichiometry Near equimolar ratios, slight excess of one reactant may be beneficial.Optimized based on specific reactants to avoid polymerization.Optimized to drive the reaction to completion.

Reactor Design and Process Intensification Considerations for Scalable Production

Transitioning from laboratory-scale synthesis to large-scale industrial production requires careful consideration of reactor design and process intensification. The goal is to achieve a safe, efficient, and economically viable process.

Reactor Design:

The choice of reactor depends on several factors, including the reaction kinetics, heat transfer requirements, and the physical state of the reactants and products.

Batch Reactors: For smaller production volumes or multi-product plants, batch reactors are often used. They offer flexibility but can have challenges with heat management in highly exothermic reactions and may have lower productivity compared to continuous systems.

Semi-Batch Reactors: In a semi-batch reactor, one or more reactants are added continuously to the reactor, which can be advantageous for controlling reaction rates and temperature, especially in exothermic reactions.

Continuous Stirred-Tank Reactors (CSTRs): For large-scale production, CSTRs operating at a steady state can offer consistent product quality and high throughput. A cascade of CSTRs can be used to achieve high conversions.

Plug Flow Reactors (PFRs): PFRs are another option for continuous production and are particularly suitable for fast reactions. They generally offer better conversion per unit volume compared to CSTRs for most reaction kinetics.

Process Intensification:

Process intensification aims to develop smaller, safer, and more energy-efficient and sustainable processes. researchgate.netyoutube.com For the production of this compound, several process intensification strategies could be considered:

Improved Heat and Mass Transfer: Ensuring efficient mixing and heat exchange is crucial, especially in exothermic reactions, to maintain optimal temperature control and prevent runaway reactions. The use of static mixers or advanced impeller designs can enhance mixing.

Reactive Distillation: If the reaction equilibrium is a limiting factor, reactive distillation, where the reaction and separation occur in the same unit, could be employed to continuously remove a product and drive the reaction to completion.

Use of Novel Catalysts: The development and use of highly active and selective heterogeneous catalysts can simplify product purification and catalyst recovery, leading to a more streamlined and economical process. acs.org

Development of Continuous Flow Methodologies for Quinoline Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering several advantages over traditional batch processing. acs.orgresearchgate.netvapourtec.com The development of continuous flow methodologies for the synthesis of this compound could lead to significant improvements in efficiency, safety, and scalability.

Advantages of Continuous Flow Synthesis:

Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risk of accidents, especially for highly exothermic or potentially explosive reactions. acs.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for excellent heat and mass transfer, enabling precise temperature control and faster reaction rates. researchgate.net

Increased Efficiency and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher selectivity and yields, with reduced byproduct formation.

Scalability: Scaling up a continuous flow process is often more straightforward than scaling up a batch process. Instead of redesigning the reactor, production can be increased by running the system for longer periods or by "numbering-up" – running multiple reactors in parallel. researchgate.netvapourtec.com

Automation and Integration: Flow systems are well-suited for automation, allowing for continuous monitoring and control of the process. They can also be readily integrated with online analysis and purification steps, creating a fully automated "synthesis-to-purification" platform. researchgate.net

A potential continuous flow setup for the synthesis of this compound could involve pumping the reactant solutions through a heated microreactor or a packed-bed reactor containing a heterogeneous catalyst. The product stream could then be passed through an in-line purification unit, such as a column with a scavenger resin, to remove unreacted starting materials and byproducts. Photochemical flow reactors, utilizing light to initiate reactions, also present a modern and efficient alternative for certain quinoline synthesis pathways. vapourtec.comthieme-connect.de

Q & A

What are the recommended synthetic routes for 2-(2,3-Dichlorophenyl)quinoline, and how is structural confirmation achieved?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a 2,3-dichlorophenyl moiety to a quinoline core via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, derivatives with piperazine substituents (e.g., compound 17 in ) are synthesized by reacting 2,3-dichlorophenylpiperazine with ethylenediamine intermediates under reflux conditions in polar aprotic solvents like acetonitrile. Structural confirmation is achieved through ESI-MS (for molecular weight verification) and ¹H NMR (to confirm proton environments and substitution patterns). For instance, the ¹H NMR spectrum of compound 17 in shows distinct aromatic proton signals (δ 6.6–7.3 ppm) and piperazine-related methylene/methyl peaks (δ 2.5–3.3 ppm) . Lithium aluminum hydride (LiAlH₄) reduction, as described in , is another critical step for secondary amine formation, with reaction progress monitored by TLC and purified via column chromatography .

What spectroscopic techniques are employed to characterize this compound derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To map proton and carbon environments, particularly distinguishing aromatic protons (e.g., δ 6.6–7.7 ppm for quinoline and dichlorophenyl groups) and aliphatic protons in substituents (e.g., δ 2.2–3.8 ppm for piperazine or ethylenediamine moieties) .
  • ESI-MS : For accurate molecular ion detection (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • X-ray crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated for thienoquinoline analogs in (R-factor = 0.032) .

How do structural modifications at the quinoline core influence the compound's binding affinity to serotonin receptors?

Level: Advanced
Methodological Answer:
Modifications such as piperazine substitutions (e.g., compound 17 in ) enhance binding to 5-HT₁A receptors by introducing flexible aliphatic chains that stabilize receptor-ligand interactions. Computational docking studies (e.g., using AutoDock Vina) can predict binding poses, while radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) quantify affinity (Ki values). For instance, dichlorophenyl groups improve hydrophobic interactions with receptor subpockets, as seen in aryl piperazine derivatives .

What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in substituent positioning (e.g., 2,3- vs. 2,4-dichlorophenyl groups) or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies systematically varying substituents ( highlights how chloro-substitutions modulate antibacterial vs. anticancer activity) .
  • Standardize assays (e.g., consistent cell lines, incubation times) and validate results with orthogonal methods (e.g., combining MTT assays with flow cytometry for cytotoxicity) .

How can computational methods predict the physicochemical properties of this compound derivatives?

Level: Advanced
Methodological Answer:
Tools like Density Functional Theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity), while molecular dynamics simulations assess solubility and membrane permeability. Software such as Schrödinger Suite or Gaussian can predict logP (lipophilicity) and pKa values, critical for pharmacokinetic profiling. For example, ’s PubChem data provides experimental melting points and solubility, which can validate computational predictions .

What are the common impurities encountered during the synthesis of this compound, and how are they characterized?

Level: Basic
Methodological Answer:
Common impurities include:

  • Unreacted starting materials (e.g., residual 2,3-dichlorophenylpiperazine), detected via HPLC or GC-MS.
  • Oxidation byproducts (e.g., quinoline N-oxides), identified by LC-MS and ¹H NMR (e.g., upfield shifts for oxidized protons) .
    Purification involves gradient elution chromatography (e.g., silica gel with hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .

What role does the dichlorophenyl substituent play in the pharmacokinetic properties of quinoline-based compounds?

Level: Advanced
Methodological Answer:
The 2,3-dichlorophenyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration, as seen in CNS-targeting analogs (). However, chlorine atoms increase molecular weight (~250–300 g/mol), potentially reducing aqueous solubility. Metabolic stability is assessed via liver microsome assays, where dechlorination or hydroxylation pathways are monitored using LC-MS/MS .

How do crystallographic studies inform the conformational analysis of this compound derivatives?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (e.g., and ) reveals bond lengths (C–C = 1.37–1.42 Å), angles, and packing motifs. For example, the dihedral angle between the quinoline and dichlorophenyl planes in is 85.3°, indicating limited conjugation and potential flexibility for receptor binding. Disorder in crystal structures (e.g., ) is resolved using SHELXL refinement , guiding synthetic optimization to reduce steric strain .

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